molecular formula C17H24BNO3 B8166646 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8166646
M. Wt: 301.2 g/mol
InChI Key: XVFBSQNAFBYAMW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methoxyethyl bromide.

    Formation of the Indole Derivative: The indole is first alkylated with 2-methoxyethyl bromide under basic conditions to form 1-(2-methoxyethyl)indole.

    Borylation: The 1-(2-methoxyethyl)indole is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst. This step introduces the boronic ester group, resulting in the formation of this compound.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The indole core is a common motif in many biologically active compounds, making this compound valuable in drug discovery and development.

    Material Science: Boronic esters are used in the development of advanced materials, such as polymers and sensors, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific reaction or application. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide. In medicinal chemistry, the indole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronic esters and indole derivatives:

    Boronic Esters: Similar compounds include phenylboronic acid and 4-bromophenylboronic acid. These compounds also participate in Suzuki-Miyaura coupling reactions but differ in their reactivity and selectivity.

    Indole Derivatives: Compounds such as 1-methylindole and 1-benzylindole share the indole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15-13(14)9-10-19(15)11-12-20-5/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBSQNAFBYAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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